2-[4-(1-adamantyl)phenoxy]-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide
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Overview
Description
2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is a complex organic compound that features both adamantane and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, while the benzodioxole moiety can be synthesized via a cyclization reaction involving catechol and a suitable dihalide. The final coupling step involves the reaction of the intermediate compounds under amide bond formation conditions, often using reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with certain receptors, potentially modulating their activity. The benzodioxole moiety may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(2,5-DIFLUOROPHENYL)ACETAMIDE
- 1,3-DEHYDROADAMANTANE DERIVATIVES
- INDOLE DERIVATIVES
Uniqueness
2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is unique due to its combination of adamantane and benzodioxole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C28H33NO4 |
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Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C28H33NO4/c1-2-3-21-11-25-26(33-17-32-25)12-24(21)29-27(30)16-31-23-6-4-22(5-7-23)28-13-18-8-19(14-28)10-20(9-18)15-28/h4-7,11-12,18-20H,2-3,8-10,13-17H2,1H3,(H,29,30) |
InChI Key |
ULVAKKDYCMJOQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1NC(=O)COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)OCO2 |
Origin of Product |
United States |
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